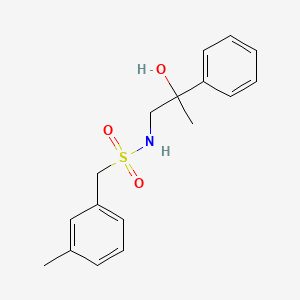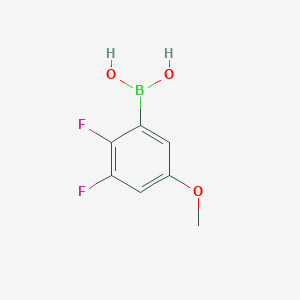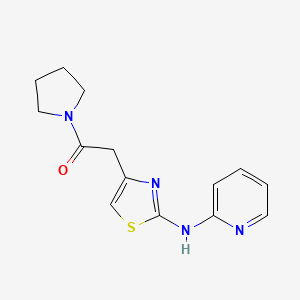
2-(2-(Pyridin-2-ylamino)thiazol-4-yl)-1-(pyrrolidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(Pyridin-2-ylamino)thiazol-4-yl)-1-(pyrrolidin-1-yl)ethanone, also known as PTE, is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent. PTE belongs to a class of compounds known as kinase inhibitors, which have been shown to be effective in treating a variety of diseases, including cancer and inflammatory disorders.
Mecanismo De Acción
2-(2-(Pyridin-2-ylamino)thiazol-4-yl)-1-(pyrrolidin-1-yl)ethanone works by inhibiting the activity of specific kinases that are involved in cancer cell growth and proliferation. By blocking the activity of these kinases, 2-(2-(Pyridin-2-ylamino)thiazol-4-yl)-1-(pyrrolidin-1-yl)ethanone can slow down or even stop the growth of cancer cells. 2-(2-(Pyridin-2-ylamino)thiazol-4-yl)-1-(pyrrolidin-1-yl)ethanone also has anti-inflammatory effects, which may be due to its ability to inhibit the activity of specific enzymes that are involved in the inflammatory response.
Biochemical and Physiological Effects:
2-(2-(Pyridin-2-ylamino)thiazol-4-yl)-1-(pyrrolidin-1-yl)ethanone has been shown to have a number of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the induction of apoptosis (programmed cell death), and the inhibition of angiogenesis (the formation of new blood vessels). 2-(2-(Pyridin-2-ylamino)thiazol-4-yl)-1-(pyrrolidin-1-yl)ethanone has also been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the activity of specific enzymes that are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(2-(Pyridin-2-ylamino)thiazol-4-yl)-1-(pyrrolidin-1-yl)ethanone in lab experiments is its specificity for certain kinases, which allows researchers to study the effects of inhibiting these kinases on various cellular processes. However, 2-(2-(Pyridin-2-ylamino)thiazol-4-yl)-1-(pyrrolidin-1-yl)ethanone can be difficult to synthesize and may not be readily available, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(2-(Pyridin-2-ylamino)thiazol-4-yl)-1-(pyrrolidin-1-yl)ethanone, including:
1. Further studies to determine the optimal dosage and administration of 2-(2-(Pyridin-2-ylamino)thiazol-4-yl)-1-(pyrrolidin-1-yl)ethanone for the treatment of cancer and inflammatory disorders.
2. Studies to identify other kinases that are inhibited by 2-(2-(Pyridin-2-ylamino)thiazol-4-yl)-1-(pyrrolidin-1-yl)ethanone, which may provide new targets for therapeutic intervention.
3. Development of new synthetic methods for the production of 2-(2-(Pyridin-2-ylamino)thiazol-4-yl)-1-(pyrrolidin-1-yl)ethanone, which may make it more readily available for use in lab experiments and clinical trials.
4. Studies to investigate the potential use of 2-(2-(Pyridin-2-ylamino)thiazol-4-yl)-1-(pyrrolidin-1-yl)ethanone in combination with other therapeutic agents, which may enhance its efficacy in treating cancer and inflammatory disorders.
5. Further studies to investigate the safety and toxicity of 2-(2-(Pyridin-2-ylamino)thiazol-4-yl)-1-(pyrrolidin-1-yl)ethanone, particularly in long-term use.
In conclusion, 2-(2-(Pyridin-2-ylamino)thiazol-4-yl)-1-(pyrrolidin-1-yl)ethanone is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent. It has been shown to inhibit the activity of several kinases that are involved in cancer cell growth and proliferation, making it a potential candidate for the treatment of cancer. 2-(2-(Pyridin-2-ylamino)thiazol-4-yl)-1-(pyrrolidin-1-yl)ethanone also has anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory disorders. Further research is needed to determine the optimal dosage and administration of 2-(2-(Pyridin-2-ylamino)thiazol-4-yl)-1-(pyrrolidin-1-yl)ethanone, as well as its safety and toxicity in long-term use.
Métodos De Síntesis
2-(2-(Pyridin-2-ylamino)thiazol-4-yl)-1-(pyrrolidin-1-yl)ethanone can be synthesized using a variety of methods, including the reaction of 2-aminopyridine with 4-bromo-2-chlorothiazole, followed by reaction with pyrrolidine-1-carboxylic acid ethyl ester. Other methods include the reaction of 2-aminopyridine with 4-chloro-2-thiazolyl isocyanate, followed by reaction with pyrrolidine.
Aplicaciones Científicas De Investigación
2-(2-(Pyridin-2-ylamino)thiazol-4-yl)-1-(pyrrolidin-1-yl)ethanone has been extensively studied for its potential use as a therapeutic agent, particularly in the treatment of cancer. It has been shown to inhibit the activity of several kinases that are involved in cancer cell growth and proliferation, including EGFR, HER2, and VEGFR. 2-(2-(Pyridin-2-ylamino)thiazol-4-yl)-1-(pyrrolidin-1-yl)ethanone has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory disorders such as rheumatoid arthritis.
Propiedades
IUPAC Name |
2-[2-(pyridin-2-ylamino)-1,3-thiazol-4-yl]-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c19-13(18-7-3-4-8-18)9-11-10-20-14(16-11)17-12-5-1-2-6-15-12/h1-2,5-6,10H,3-4,7-9H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWJFXGBZZWSCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=CSC(=N2)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(Pyridin-2-ylamino)thiazol-4-yl)-1-(pyrrolidin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methylbenzoate](/img/structure/B2792108.png)


![2-Amino-2-[3-(4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2792111.png)
![(Z)-2-(4-methoxybenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2792112.png)

![Methyl 2-[(5-methyl-2-phenylpyrazol-3-yl)amino]acetate](/img/structure/B2792114.png)
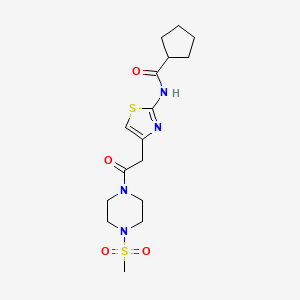
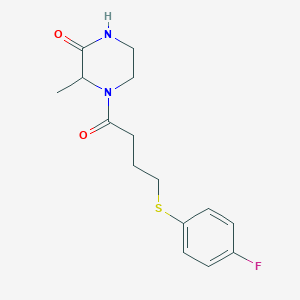
![9-(4-methoxyphenyl)-1-methyl-3-(2-oxo-2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)
![Tert-butyl 8-amino-2-azabicyclo[3.3.1]nonane-2-carboxylate](/img/structure/B2792123.png)

